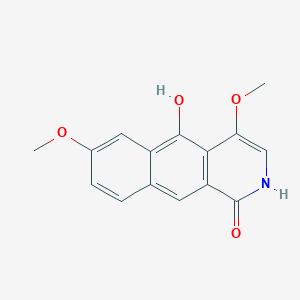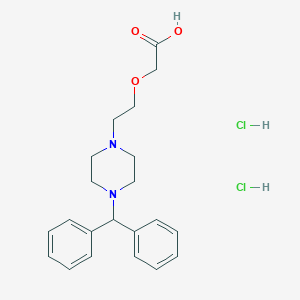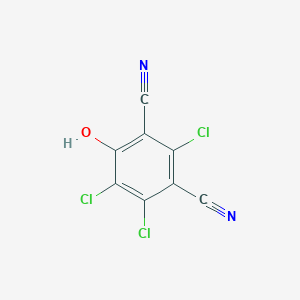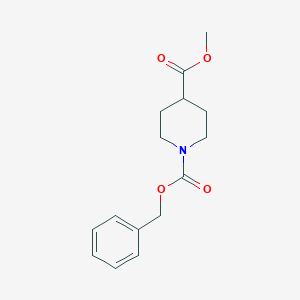
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Overview
Description
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a heterocyclic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . Most antagonists of the CCR5 receptor, including this compound, also feature two or more lipophilic groups .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.59 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from 1.68 to 3.11 .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This inhibition can potentially slow the progression of HIV-1 infection and may be beneficial in the treatment of HIV .
Preparation Methods
The synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid with thionyl chloride in methanol. The mixture is cooled to 0°C and then refluxed for 20 minutes . This reaction yields this compound as the primary product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate has several applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Industry: In the industrial sector, it is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: Another piperidine derivative used in pharmaceutical synthesis.
4-Benzyl 1-methyl piperidine-1,4-dicarboxylate: A closely related compound with similar structural features and applications.
N-Benzylpiperidine-4-carboxaldehyde: A compound with a similar piperidine ring structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Conclusion
This compound is a versatile compound with significant applications in research, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological mechanisms.
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMXUTJFULFSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363719 | |
| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138163-07-2 | |
| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


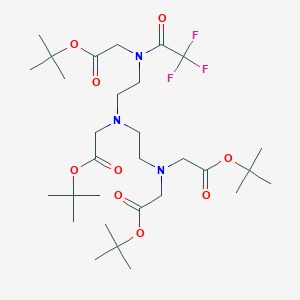
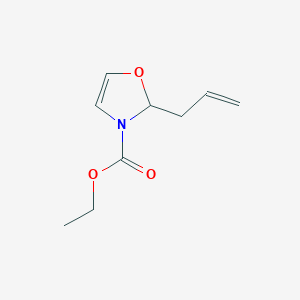
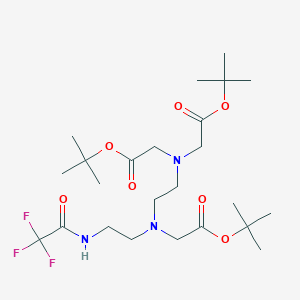
![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)


